molecular formula C10H10ClNO5S B13205412 2-(Chlorosulfonyl)-4-acetamidophenyl acetate

2-(Chlorosulfonyl)-4-acetamidophenyl acetate

Cat. No.: B13205412
M. Wt: 291.71 g/mol
InChI Key: CNIJYVCHQLXCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorosulfonyl)-4-acetamidophenyl acetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group, an acetamido group, and an acetate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)-4-acetamidophenyl acetate typically involves the reaction of 4-acetamidophenol with chlorosulfonic acid, followed by esterification with acetic anhydride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-4-acetamidophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Hydrolysis: Acidic hydrolysis may use hydrochloric acid, while basic hydrolysis often employs sodium hydroxide.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Resulting from reactions with alcohols.

    Carboxylic Acids and Alcohols: Products of hydrolysis reactions.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-4-acetamidophenyl acetate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chlorosulfonyl)-4-acetamidophenyl acetate is unique due to the presence of both an acetamido group and an acetate group, which confer distinct reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring selective reactivity and compatibility with various solvents and reaction conditions .

Properties

Molecular Formula

C10H10ClNO5S

Molecular Weight

291.71 g/mol

IUPAC Name

(4-acetamido-2-chlorosulfonylphenyl) acetate

InChI

InChI=1S/C10H10ClNO5S/c1-6(13)12-8-3-4-9(17-7(2)14)10(5-8)18(11,15)16/h3-5H,1-2H3,(H,12,13)

InChI Key

CNIJYVCHQLXCMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.